4-Bromo-6-(trifluoromethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-(trifluoromethyl)indolin-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 4-Bromo-6-(trifluoromethyl)indolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the bromination of 6-(trifluoromethyl)indolin-2-one using bromine or a brominating agent in the presence of a catalyst . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to achieve higher efficiency and scalability .
Analyse Chemischer Reaktionen
4-Bromo-6-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Bromo-6-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-6-(trifluoromethyl)indolin-2-one can be compared with other indole derivatives, such as:
6-(Trifluoromethyl)indolin-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromoindolin-2-one: Lacks the trifluoromethyl group, which can influence its chemical properties and applications.
6-Bromoindolin-2-one:
The uniqueness of this compound lies in its specific combination of bromine and trifluoromethyl groups, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H5BrF3NO |
---|---|
Molekulargewicht |
280.04 g/mol |
IUPAC-Name |
4-bromo-6-(trifluoromethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H5BrF3NO/c10-6-1-4(9(11,12)13)2-7-5(6)3-8(15)14-7/h1-2H,3H2,(H,14,15) |
InChI-Schlüssel |
FWNSYHLBHWXRIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2Br)C(F)(F)F)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.